molecular formula C5H6N4 B2853277 dimethyl-1H-1,2,4-triazole-3-carbonitrile CAS No. 1499659-43-6

dimethyl-1H-1,2,4-triazole-3-carbonitrile

Cat. No.: B2853277
CAS No.: 1499659-43-6
M. Wt: 122.131
InChI Key: NFRPZRQUCFTDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-1H-1,2,4-triazole-3-carbonitrile (CAS: Not explicitly provided; referred to as compound 31b in ) is a nitrogen-rich heterocyclic compound featuring a triazole core substituted with two methyl groups (at positions 1 and 5) and a nitrile group (position 3). Its molecular formula is C₅H₆N₄, with a molecular weight of 122.13 g/mol. Key properties include:

  • Melting point: 74–76°C .
  • Synthesis: Prepared from intermediate 23b with an 81% yield via alkylation and cyclization reactions .
  • Spectroscopic Data:
    • ¹H NMR (DMSO-d₆): δ 3.88 (s, NCH₃), 2.46 (s, CH₃) .
    • ¹³C NMR: δ 155.7 (C=N), 113.2 (C≡N) .

Properties

IUPAC Name

1,5-dimethyl-1,2,4-triazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-4-7-5(3-6)8-9(4)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRPZRQUCFTDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

dimethyl-1H-1,2,4-triazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with acetonitrile in the presence of a base can yield 1,5-dimethyl-1,2,4-triazole-3-carbonitrile. The reaction typically requires heating and may be catalyzed by metal salts or other catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of 1,5-dimethyl-1,2,4-triazole-3-carbonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

dimethyl-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

dimethyl-1H-1,2,4-triazole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly influence melting points, solubility, and reactivity:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Features
1,5-Dimethyl-1H-1,2,4-triazole-3-carbonitrile 1-NCH₃, 5-CH₃ 74–76 122.13 81 Low melting point, high yield
5-Methyl-1H-1,2,4-triazole-3-carbonitrile (32b ) 5-CH₃ 132–133 108.10 5 Higher polarity, lower yield
5-Cyclopropyl-1H-1,2,4-triazole-3-carbonitrile (32h ) 5-cyclopropyl 113–115 135.15 27 Bulky substituent, moderate yield
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile (32p ) 5-(3-BrC₆H₄) 212–214 249.07 86 Aromatic substitution, high thermal stability
1H-1,2,4-triazole-3-carbonitrile (6 ) None 186–188 94.07 68 High melting point, unsubstituted core

Key Observations :

  • Methyl groups reduce melting points: The dimethyl derivative (31b) has a lower melting point (74–76°C) than the monosubstituted 32b (132–133°C) or unsubstituted 6 (186–188°C), likely due to disrupted crystal packing .
  • Aromatic substituents enhance thermal stability : 32p exhibits a high melting point (212–214°C) due to π-π stacking and increased molecular rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.